molecular formula C19H17NO B7604035 N-[(R)-1-(1-Naphthyl)ethyl]benzamide

N-[(R)-1-(1-Naphthyl)ethyl]benzamide

Cat. No.: B7604035
M. Wt: 275.3 g/mol
InChI Key: SWXCAPQLMYZZTK-CQSZACIVSA-N
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Description

Significance of Chiral Amides in Stereoselective Synthesis

Chiral amides are fundamental components in the toolbox of synthetic organic chemists. chemicalbook.comgoogle.com Their importance stems from their ability to induce asymmetry in chemical transformations, a process known as stereoselective synthesis. This is crucial in the pharmaceutical and agrochemical industries, where often only one enantiomer of a chiral molecule exhibits the desired biological activity, while the other may be inactive or even harmful. rsc.orgsmolecule.com

The controlled synthesis of single-enantiomer compounds is a major goal in modern chemistry. smolecule.com Chiral amides are often employed as chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent reaction to proceed with a high degree of stereoselectivity. nih.gov After the desired transformation, the auxiliary can be removed and ideally recycled. nih.gov The effectiveness of a chiral auxiliary is determined by its ability to create a diastereomeric intermediate that exhibits a significant energy difference between the transition states leading to the possible stereoisomeric products.

Recent advancements in the field have focused on developing new and efficient methods for the asymmetric synthesis of chiral amides themselves, utilizing racemization-free coupling reagents to ensure high enantiomeric purity. chemicalbook.com

Overview of Naphthalene (B1677914) and Benzamide (B126) Scaffolds in Contemporary Chemical and Biological Research

The structural components of N-[(R)-1-(1-Naphthyl)ethyl]benzamide, the naphthalene and benzamide scaffolds, are independently recognized for their broad utility in chemical and biological research.

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry. chemeo.comrsc.orgresearchgate.net Its derivatives have been shown to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. chemeo.comrsc.orgresearchgate.net The lipophilic nature of the naphthalene ring allows it to interact with various biological targets. A number of FDA-approved drugs, such as naproxen, propranolol, and bedaquiline, contain a naphthalene moiety, underscoring its therapeutic importance. rsc.orgresearchgate.net

Similarly, the benzamide scaffold is a cornerstone in drug discovery and development. uni.luchemicalbook.com Benzamide derivatives are known to possess a diverse range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal effects. uni.lu The amide bond in benzamides can participate in hydrogen bonding interactions with biological macromolecules, a key feature for molecular recognition and binding to target enzymes or receptors. chemicalbook.com

The combination of these two powerful scaffolds within a single chiral molecule, as seen in this compound, suggests a high potential for interesting chemical and biological properties.

Classification of this compound within Organic Compound Families

This compound can be classified into several organic compound families based on its functional groups and structural features.

Functional Group / Structural Feature Compound Family Description
AmideAmideContains a carbonyl group bonded to a nitrogen atom.
Benzene (B151609) RingAromatic HydrocarbonContains a six-membered aromatic ring.
Naphthalene Ring SystemPolycyclic Aromatic HydrocarbonContains two fused benzene rings.
Chiral CenterChiral CompoundPossesses a carbon atom attached to four different groups, leading to non-superimposable mirror images (enantiomers).

The systematic IUPAC name for this compound is N-[(1R)-1-(naphthalen-1-yl)ethyl]benzamide. This name precisely describes the connectivity of the atoms and the stereochemistry at the chiral center. The presence of the chiral center means the compound exists as two enantiomers: the (R)- and (S)-configurations. This article specifically focuses on the (R)-enantiomer.

Properties

IUPAC Name

N-[(1R)-1-naphthalen-1-ylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c1-14(20-19(21)16-9-3-2-4-10-16)17-13-7-11-15-8-5-6-12-18(15)17/h2-14H,1H3,(H,20,21)/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXCAPQLMYZZTK-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Stereoselective Synthesis of N-[(R)-1-(1-Naphthyl)ethyl]benzamide

The principal strategy for synthesizing this compound involves the reaction of the chiral amine, (R)-(+)-1-(1-Naphthylethyl)amine, with an activated form of benzoic acid. This approach ensures that the stereocenter of the amine is incorporated into the final amide product without racemization.

The formation of the amide bond is a cornerstone of organic synthesis. For this compound, this typically involves the acylation of the primary amine group of (R)-(+)-1-(1-Naphthylethyl)amine.

A prevalent and direct method for forming the benzamide (B126) is the reaction between (R)-(+)-1-(1-Naphthylethyl)amine and benzoyl chloride, a type of acyl chloride. chemguide.co.ukchemguide.co.uk This nucleophilic addition-elimination reaction is highly efficient. The lone pair of electrons on the nitrogen of the amine attacks the electrophilic carbonyl carbon of the benzoyl chloride. chemguide.co.uk This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. chemguide.co.ukchemguide.co.uk

Beyond the use of acyl chlorides, modern organic synthesis offers a vast toolkit of coupling reagents that facilitate amide bond formation directly from a carboxylic acid (benzoic acid) and an amine, which can be advantageous by avoiding the preparation of the more reactive acyl chloride. researchgate.net While not always explicitly documented for this specific molecule, these reagents are standard in amide synthesis. researchgate.netbohrium.com They work by activating the carboxylic acid to form a more reactive intermediate in situ. Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used, often with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to increase efficiency and suppress side reactions. researchgate.netbachem.com

Onium Salts: Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU) are highly effective and are known for promoting rapid coupling with high yields. researchgate.netbachem.com

Lewis Acids: Catalysts such as titanium tetrachloride (TiCl4) and zirconium tetrachloride (ZrCl4) can also mediate the direct condensation of carboxylic acids and amines. nih.govrsc.org For instance, TiCl4 has been used to synthesize a range of amides from benzoic acids and various amines with good yields. nih.gov

Interactive Table: Common Coupling Reagents for Amidation

Reagent Class Example Reagent Activating Principle
Acyl Halide Benzoyl Chloride Direct, highly reactive electrophile.
Carbodiimide DCC, EDC Forms an O-acylisourea intermediate.
Onium Salt HATU, PyBOP Forms a highly reactive activated ester.
Lewis Acid TiCl4, ZrCl4 Activates the carboxylic acid carbonyl group.

The choice of solvent and other reaction conditions is critical for maximizing yield and purity. When using acyl chlorides like benzoyl chloride, the reaction is often carried out in a cold, concentrated solution to manage its high reactivity. chemguide.co.uk A base, such as pyridine (B92270) or aqueous sodium hydroxide (B78521) (in the Schotten-Baumann reaction), is typically added to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise form a salt with the unreacted amine, rendering it non-nucleophilic. bohrium.comlibretexts.org

For coupling reagent-mediated reactions, aprotic solvents are common. Dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) are frequently employed. nih.govlookchemmall.com In some cases, non-polar solvents like toluene (B28343) or p-xylene (B151628) can be used, often at elevated temperatures to drive the reaction to completion. rsc.orgresearchgate.net The presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is often required when using onium salt coupling reagents. bachem.com In enzymatic resolutions that involve acylation, solvents like toluene have been found to be optimal. sioc-journal.cn

The enantiopurity of the final product is entirely dependent on the enantiopurity of the starting amine. Therefore, obtaining (R)-(+)-1-(1-Naphthylethyl)amine in high enantiomeric excess (e.e.) is a critical preliminary step.

Classical resolution is a common technique to separate a racemic mixture of 1-(1-naphthyl)ethylamine (B3023371). This method involves using a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.

One effective method uses D-(−)-tartaric acid as the resolving agent in a solvent mixture like alcohol and water. nih.gov The (R)-(+)-1-(1-naphthalene)ethylamine D-(−)-tartrate salt precipitates from the solution due to lower solubility, allowing for its separation. nih.gov Subsequent treatment with a base liberates the free (R)-amine with an enantiomeric excess that can exceed 95%. nih.gov Other resolving agents, such as N-derivatized dicarboxylic acids, have also been successfully employed. google.com Enzymatic kinetic resolution offers another powerful alternative, where an enzyme selectively acylates one enantiomer, allowing the unreacted enantiomer to be recovered in high purity. sioc-journal.cn For example, using a lipase (B570770) like Novozym 435 in toluene with an acyl donor can achieve high conversion and excellent enantiomeric purity. sioc-journal.cn

Interactive Table: Methods for Resolution of 1-(1-Naphthyl)ethylamine

Method Resolving Agent / Enzyme Key Principle Typical e.e. Reference
Diastereomeric Salt Crystallization D-(-)-Tartaric Acid Forms separable diastereomeric salts. >95% nih.gov
Diastereomeric Salt Crystallization N-derivatized dicarboxylic acids Forms separable diastereomeric salts. - google.com
Enzymatic Kinetic Resolution Novozym 435 Selective acylation of the (S)-enantiomer. >99% (for recovered R-enantiomer) sioc-journal.cn

Asymmetric synthesis provides a more direct route to the enantiopure amine, avoiding the separation of a racemic mixture. A highly effective method is the asymmetric catalytic reduction of a prochiral precursor, such as 1-(1-naphthyl)ethanone oxime. google.comgoogle.com This transformation is typically achieved using a chiral transition metal catalyst.

Patented procedures describe the use of specific ruthenium (II) catalysts for this purpose. google.comgoogle.com For example, the catalyst chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethylammonia}(p-cymene)ruthenium(II) is used to produce the (R)-(+)-amine. google.com The reaction is carried out in a polar solvent like ethanol, isopropanol, or dimethylformamide (DMF), with ammonium (B1175870) formate (B1220265) serving as the hydrogen source, to achieve high yields and excellent enantiomeric purity. google.comgoogle.com

Interactive Table: Asymmetric Synthesis of (R)-(+)-1-(1-Naphthylethyl)amine

Precursor Catalyst System Solvent Yield Enantiomeric Excess (e.e.) Reference
1-(1-Naphthyl)ethanone oxime chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethylammonia}(p-cymene)ruthenium(II) / Ammonium formate Ethanol 91% 96% google.com
1-(1-Naphthyl)ethanone oxime chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethylammonia}(p-cymene)ruthenium(II) / Ammonium formate Isopropanol 90% 96.3% google.com
1-(1-Naphthyl)ethanone oxime chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethylammonia}(p-cymene)ruthenium(II) / Ammonium formate Dimethylformamide (DMF) 91% 96% google.com

Enantioselective Approaches to Related Naphthylethylamides

The key to synthesizing the target compound is securing the chiral precursor, (R)-1-(1-naphthyl)ethylamine. Several enantioselective strategies have been developed to produce chiral naphthylethylamides and the prerequisite amines.

One prominent method is the kinetic resolution of racemic 1-(1-naphthyl)ethylamine. This can be achieved through enantioselective N-acylation, where a chiral catalyst promotes the acylation of one enantiomer faster than the other, allowing for the separation of the unreacted amine in high enantiomeric excess. For instance, kinetic resolution of aromatic amines has been accomplished using supramolecular nanocapsules assembled from cyclodextrin (B1172386) derivatives, achieving an enantiomeric excess of up to 91%. researchgate.net Another approach involves a dual-catalysis system with a chiral hydrogen-bonding catalyst and an achiral nucleophilic cocatalyst, which has proven effective for the kinetic resolution of benzylic amines. researchgate.net

Another major strategy is the asymmetric reduction of prochiral precursors . Highly enantiopure (1-naphthyl)-1-ethylamines can be synthesized via the borane-mediated reduction of O-benzyloxime ethers using a chiral spiroborate ester catalyst. researchgate.net A patented method describes the asymmetric transfer hydrogenation of 1-acetylnaphthalene oxime using a chiral ruthenium complex, specifically Chlorine(1R,2R)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II), to produce (S)-(-)-1-(1-naphthyl)ethylamine with high yield (87%) and enantiomeric excess (96% ee). google.com Using the corresponding (1S,2S)-(+) catalyst yields the (R)-(+) enantiomer. google.com

More recently, nickel-hydride (NiH) catalyzed asymmetric hydroarylation of N-acyl enamines has emerged as a powerful method for accessing a wide array of enantioenriched benzylamines. nih.govsemanticscholar.org This technique allows for the construction of complex chiral amines from simple alkene starting materials under mild conditions. nih.govsemanticscholar.org The reaction tolerates a broad range of functional groups on both the enamine and the aryl iodide coupling partner. nih.gov

Table 1: Summary of Enantioselective Synthetic Approaches

Synthetic Strategy Description Precursor Example Catalyst/Reagent Example Ref.
Kinetic Resolution Enantioselective N-acylation of a racemic amine. Racemic 1-(1-naphthyl)ethylamine Supramolecular nanocapsules researchgate.net
Asymmetric Reduction Stereoselective reduction of a prochiral ketone or imine derivative. 1-Acetylnaphthalene oxime Chiral Ruthenium (II) complex google.com
Asymmetric Hydroarylation NiH-catalyzed reductive hydroarylation of an N-acyl enamine. N-acyl enamine NiH catalyst with a chiral bis-imidazoline ligand nih.govsemanticscholar.org

Derivatization Strategies for Functionalization of the this compound Scaffold

Functionalization of the this compound scaffold is a key strategy for modulating its chemical and biological properties. Modifications can be targeted at either the benzamide or the naphthalene (B1677914) aromatic systems.

Modification of the Benzamide Aromatic Ring

Derivatization of the benzamide aromatic ring is most commonly achieved by utilizing substituted benzoic acids or their activated derivatives (e.g., acyl chlorides) during the initial synthesis. This approach involves coupling the pre-functionalized benzoyl moiety with the chiral amine, (R)-1-(1-naphthyl)ethylamine. This strategy is often more efficient than attempting electrophilic substitution reactions on the final benzamide product, which could lead to side reactions or require harsh conditions.

Research into related N-acyl enamines has shown that a variety of substituents on the benzoyl group are well-tolerated in nickel-catalyzed synthesis, including both electron-donating and electron-withdrawing groups. nih.gov For example, an electron-deficient substituent on the benzoyl ring was found to produce a higher yield compared to an electron-rich one. nih.govsemanticscholar.org This demonstrates the feasibility of creating a diverse library of benzamide-modified analogues.

Examples of related benzamide derivatives reported in the literature highlight the types of modifications possible. These include the introduction of amino and methyl groups at various positions on the benzamide ring. smolecule.com

Table 2: Examples of Analogues with Modified Benzamide Rings

Compound Name Substituents on Benzamide Ring Effect of Substitution Ref.
4-Amino-N-ethyl-N-1-naphthylbenzamide para-amino group The electron-donating amino group can alter electronic properties and enhance solubility. smolecule.com
GRL-0617 2-methyl group, 5-amino group These substitutions are designed to optimize interactions with biological targets. smolecule.com

Modification of the Naphthalene Moiety

Functionalization of the naphthalene ring system within the this compound scaffold is crucial for exploring steric and electronic effects imparted by this bulky aromatic group. Similar to the benzamide portion, the most practical strategy for creating derivatives with modified naphthalene rings is to begin with a pre-functionalized naphthalene starting material. smolecule.com

This synthetic route would involve, for example, the synthesis of a substituted 1-acetylnaphthalene, which is then converted into the corresponding chiral amine through methods like asymmetric reduction, as previously described. google.com This substituted chiral amine can then be acylated with benzoyl chloride to yield the final, naphthalene-functionalized product. This precursor-based approach avoids potential issues with regioselectivity that could arise from direct electrophilic substitution on the electron-rich naphthalene ring system of the fully formed molecule. While the literature contains many examples of benzamide derivatives with diverse substitutions on the aromatic rings, specific examples detailing the synthesis starting from a functionalized naphthalene precursor to the target compound are less common. smolecule.com However, this strategy remains the most chemically viable route for achieving such modifications.

Compound Names

Applications in Asymmetric Synthesis and Catalysis

N-[(R)-1-(1-Naphthyl)ethyl]benzamide as a Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. Ideally, the auxiliary is readily available in enantiopure form, easily attached to the substrate, provides high stereochemical control, and is removable under mild conditions for recovery and reuse. nih.gov The (R)-1-(1-naphthyl)ethylamino group has been explored as such a tool.

The primary function of a chiral auxiliary is to exert diastereoselective control by creating a chiral environment around a prochiral center. This forces an incoming reagent to attack from a less sterically hindered face, leading to the preferential formation of one diastereomer. In the case of auxiliaries derived from 1-(1-naphthyl)ethylamine (B3023371), the bulky naphthyl group plays a crucial role in shielding one face of a reactive intermediate, such as an enolate. researchgate.net This steric hindrance directs the approach of electrophiles, thereby controlling the formation of new stereocenters relative to the fixed stereocenter of the auxiliary. nih.gov The amide linkage in this compound provides a rigidifying element, holding the naphthyl group in a position to effectively influence the stereochemical course of reactions at the α-carbon of the acyl group.

The effectiveness of a chiral auxiliary is often evaluated by comparing its performance to established auxiliaries in a given reaction. In a study on the stereoselective formation of trans-β-lactams via the Staudinger cycloaddition, the performance of 1-(1-naphthyl)ethylamine as a chiral auxiliary was compared to its 1-(2-naphthyl)ethylamine isomer and the more common phenylethylamines. researchgate.net The Staudinger reaction involves the [2+2] cycloaddition of a ketene (B1206846) and an imine. When using imines derived from (R)-1-(1-naphthyl)ethylamine, the reactions proceeded to excellent conversions; however, they exhibited a "dramatic loss of selectivity," with a maximum diastereomeric excess (de) of only 14%. researchgate.net In contrast, the corresponding 1-(2-naphthyl)ethylamine auxiliaries afforded trans-β-lactams with diastereomeric excesses up to 48%, a selectivity comparable to that achieved with phenylethylamine-based auxiliaries. researchgate.net

This study suggests that the substitution pattern on the naphthyl ring significantly impacts the ability of the auxiliary to control the stereochemical outcome of the Staudinger reaction. The authors concluded that 1-(1-naphthyl)ethylamines are not suitable chiral auxiliaries for this particular transformation. researchgate.net

Table 1: Comparison of Chiral Auxiliaries in Staudinger Cycloaddition

Chiral Auxiliary Amine Diastereomeric Excess (de) Conversion Reference
1-(1-Naphthyl)ethylamine Up to 14% Excellent researchgate.net
1-(2-Naphthyl)ethylamine Up to 48% Good to Excellent researchgate.net
Phenylethylamine Commensurable with 1-(2-Naphthyl)ethylamine Good to Excellent researchgate.net

Role of this compound Derivatives in Asymmetric Catalysis

While the direct use of this compound as a catalyst is not prominent, its parent amine, (R)-1-(1-naphthyl)ethylamine, is a valuable building block for the synthesis of more complex chiral ligands used in asymmetric catalysis.

The development of new chiral ligands is a cornerstone of asymmetric catalysis. researchgate.net (R)-1-(1-Naphthyl)ethylamine is a readily available chiral precursor for synthesizing a variety of ligands. researchgate.netgoogle.comgoogle.com For example, new palladium metallacycles containing imines derived from 1-(1-naphthyl)ethylamine have been synthesized and used to resolve P-chiral phosphine (B1218219) ligands. researchgate.net Chiral amino phosphine ligands have also been prepared from amino naphthol starting materials, which in turn can be derived from the asymmetric 1-aminoalkylation of 2-naphthol (B1666908) using (R)-1-(1-naphthyl)ethylamine. capes.gov.br These ligands, when complexed with transition metals like palladium, rhodium, or ruthenium, can catalyze a wide range of asymmetric reactions, including hydrogenations, C-C bond formations, and dearomatization reactions. google.comnih.gov The steric and electronic properties of the naphthyl group are crucial in creating a well-defined chiral pocket around the metal center, which is essential for high enantioselectivity.

Heterogeneous asymmetric catalysis offers significant advantages over homogeneous systems, primarily in the ease of catalyst separation and recycling. This often involves immobilizing a chiral catalyst or ligand onto a solid support. While specific examples involving the immobilization of this compound are not widely reported, research into related systems provides insight. For instance, the structural isomer 1-(2-naphthyl)ethylamine has been investigated in the context of chiral perovskites, where the amine component acts as a chiral spacer in a 2D layered structure. nih.gov This work highlights how the hydrogen bonding interactions between the amine and the inorganic layers can transfer chirality. nih.gov Such principles could be applied to the design of heterogeneous catalysts where derivatives of this compound are anchored to a support material, creating a chiral environment for catalytic reactions on the surface. The development of such systems remains an area of interest for creating practical and recyclable catalysts for industrial applications.

Chiral Metal-Organic Frameworks (MOFs) in Asymmetric Catalysis and Separation

Chiral Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The incorporation of chiral ligands into the MOF structure can imbue the framework with enantioselective properties, making them promising materials for asymmetric catalysis and the separation of racemic mixtures. The direct synthesis of chiral MOFs using enantiopure ligands is a common and effective strategy to achieve this. researchgate.net

While direct experimental evidence for the incorporation of this compound as a primary ligand in the synthesis of a chiral MOF is not extensively documented in publicly available research, the principles of MOF chemistry suggest its potential utility. A chiral ligand, such as a derivative of this compound functionalized with appropriate coordinating groups (e.g., carboxylic acids, pyridyls), could be employed in the direct synthesis of a chiral MOF. researchgate.net The stereogenic center and the defined spatial arrangement of the naphthyl and benzoyl groups would be translated into the three-dimensional structure of the MOF, creating chiral pores and channels.

Another viable approach is the post-synthetic modification of an existing achiral MOF. nih.gov In this method, a pre-synthesized MOF containing reactive functional groups (e.g., amino groups) can be chemically modified with this compound or a reactive derivative thereof. This grafting process introduces the chiral moiety into the pores of the MOF, rendering it chiral. This technique offers the advantage of utilizing well-characterized and stable achiral MOF platforms. nih.gov

The resulting chiral MOFs could find applications in:

Asymmetric Catalysis: The chiral pores of the MOF can act as nanoreactors, where the framework itself serves as a heterogeneous catalyst. The stereochemically defined environment within the pores can selectively bind and activate a prochiral substrate in a specific orientation, leading to the preferential formation of one enantiomer of the product.

Chiral Separation: The enantioselective recognition capabilities of the chiral MOF can be exploited for the separation of racemic mixtures. When used as a stationary phase in chromatography, for instance, the differential interactions between the enantiomers of an analyte and the chiral framework can lead to their separation.

Mechanisms of Stereochemical Control in Asymmetric Reactions

The ability of a chiral molecule like this compound to control the stereochemical outcome of a reaction is rooted in the principles of chiral recognition and the formation of diastereomeric transition states. When this compound is used as a chiral auxiliary, it is temporarily incorporated into a reactant molecule. The steric and electronic properties of the auxiliary then influence the approach of a reagent to a prochiral center, favoring one pathway over the other.

Research on the closely related 1-(1-naphthyl)ethylamine (NEA) as a chiral modifier in heterogeneous catalysis provides insights into the potential mechanisms of stereochemical control. Studies have shown that the adsorption of NEA on metal surfaces can create a chiral environment. nih.gov Two primary mechanisms have been proposed: the formation of supramolecular chiral templates and the complexation of individual modifier molecules with the reactant. nih.gov

In the context of reactions involving this compound as a chiral auxiliary, the mechanism of stereochemical control would likely involve:

Steric Hindrance: The bulky 1-naphthyl group is a key feature. It can effectively block one face of the reactive center, forcing an incoming reagent to approach from the less hindered side. This steric directing effect is a fundamental principle in asymmetric synthesis.

Conformational Rigidity: The amide bond in the benzamide (B126) moiety can restrict the rotational freedom of the molecule. This conformational constraint helps to establish a well-defined three-dimensional structure, which is crucial for effective stereochemical communication between the chiral auxiliary and the reacting center.

Non-covalent Interactions: The aromatic rings of the naphthyl and benzoyl groups can participate in π-π stacking interactions, while the amide group can form hydrogen bonds. These non-covalent interactions can help to lock the transition state into a specific conformation, thereby enhancing the energy difference between the diastereomeric pathways and leading to higher enantioselectivity.

A study on the use of naphthylethylamines as chiral auxiliaries in the Staudinger cycloaddition revealed that while 1-(1-naphthyl)ethylamine auxiliaries led to excellent conversion, they resulted in a dramatic loss of selectivity, with a maximum of 14% diastereomeric excess (de). This suggests that the unsubstituted amine may lack the necessary conformational control to effectively direct the stereochemistry of the reaction. The presence of the N-benzoyl group in this compound is therefore critical. It is hypothesized that the benzoyl group enhances the steric bulk and introduces the potential for additional π-π and dipolar interactions, which can lead to a more ordered and selective transition state.

Compound NameRole/Application
This compoundChiral Auxiliary
1-(1-Naphthyl)ethylamineChiral Modifier

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in N-[(R)-1-(1-Naphthyl)ethyl]benzamide Synthesis and Application

The synthesis and subsequent reactions of this compound are underpinned by fundamental organic reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and expanding the synthetic utility of this chiral building block.

The formation of the amide bond in this compound typically proceeds through the acylation of the chiral amine, (R)-1-(1-naphthyl)ethylamine, with an acylating agent, most commonly benzoyl chloride. This transformation is a classic example of nucleophilic acyl substitution, often carried out under Schotten-Baumann conditions. nih.govchemrxiv.orgnih.govmdpi.comnih.gov

The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. acs.orgnih.govsbq.org.brresearchgate.net This initial attack forms a tetrahedral intermediate. The reaction is typically facilitated by a base, such as aqueous sodium hydroxide (B78521) or pyridine (B92270), which serves two primary purposes. Firstly, the base neutralizes the hydrochloric acid that is formed as a byproduct, preventing the protonation of the starting amine and the product amide. chemrxiv.org Secondly, in some cases, the base can act as a catalyst by increasing the nucleophilicity of the amine. chemrxiv.org

The tetrahedral intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. acs.org The stereochemistry of the chiral center in the (R)-1-(1-naphthyl)ethylamine is retained throughout the reaction as the transformation does not involve the chiral carbon.

Key Steps in the Schotten-Baumann Amidation Reaction:

Nucleophilic Attack: The nitrogen atom of (R)-1-(1-naphthyl)ethylamine attacks the carbonyl carbon of benzoyl chloride.

Formation of Tetrahedral Intermediate: A transient species with a tetrahedral carbon and formal charges on oxygen and nitrogen is formed.

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion.

Deprotonation: The base removes a proton from the nitrogen atom, yielding the final this compound product.

A summary of common conditions for Schotten-Baumann reactions is presented in the table below.

ParameterConditionRationale
Amine Primary or SecondaryPossess a nucleophilic lone pair and at least one proton on the nitrogen.
Acylating Agent Acyl Halide or AnhydrideProvides an electrophilic carbonyl center and a good leaving group.
Base Aqueous NaOH, PyridineNeutralizes the acidic byproduct and can catalyze the reaction.
Solvent Biphasic (e.g., water/organic)Separates the reactants and products from the aqueous base. mdpi.com

The benzamide (B126) functionality in this compound can act as a directed metalation group (DMG). DMGs are functional groups that can coordinate to an organolithium reagent, such as n-butyllithium, and direct the deprotonation of a nearby, otherwise unactivated, C-H bond, typically in the ortho position of an aromatic ring. nih.gov This process, known as directed ortho-metalation (DoM), is a powerful tool for the regioselective functionalization of aromatic systems. lookchem.com

The mechanism of DoM involves the coordination of the Lewis acidic lithium atom of the organolithium reagent to the Lewis basic oxygen atom of the amide carbonyl group. nih.gov This coordination brings the organolithium base into close proximity to the ortho-protons of the benzoyl group, facilitating their removal and the formation of an ortho-lithiated species. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the ortho position.

The effectiveness of a DMG is ranked in a hierarchy, with tertiary amides generally being strong directing groups. lookchem.com The N-substituents on the amide can influence the efficiency and regioselectivity of the DoM reaction. While specific studies on this compound as a DMG are not prevalent in the literature, the principles of DoM on N-alkylbenzamides are well-established.

Nitrogen insertion reactions, particularly those involving the formation of C-N bonds through the reaction of nitrenes, represent an advanced strategy for the synthesis of amines and amides. rsc.orgresearchgate.netresearchgate.net Rhodium-catalyzed C-H amination reactions have emerged as a powerful method for the direct conversion of C-H bonds to C-N bonds. nih.govlookchem.comibs.re.kr These reactions often utilize sulfonyl or aryl azides as the nitrene source. nih.govlookchem.com

The proposed mechanism for rhodium-catalyzed C-H amination of a benzamide involves the formation of a rhodacycle intermediate through C-H activation directed by the amide group. lookchem.com This intermediate then reacts with the azide, leading to the formation of a rhodium(III) amido species, which can then reductively eliminate to form the aminated product and regenerate the rhodium catalyst. lookchem.com While direct intermolecular C-H amination of the naphthyl ring of this compound has not been explicitly detailed, the existing literature on rhodium-catalyzed C-H amination of arenes provides a strong foundation for the potential application of this methodology. nih.govnih.govlookchem.com

Another class of nitrogen insertion reactions involves the catalytic insertion of nitrenes into B-H bonds, which has been demonstrated with rhodium and ruthenium catalysts. chemrxiv.orgrsc.org This method allows for the formation of B-N bonds and can be performed with high regio- and enantioselectivity. chemrxiv.orgrsc.org

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for elucidating the structural and electronic properties of molecules like this compound, as well as for predicting their interactions with biological systems.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the conformational preferences, rotational barriers, and reactivity of organic molecules. nih.govacs.orgnih.govmdpi.comnih.gov

For this compound, DFT calculations can provide valuable insights into the rotational barriers around the amide C-N bond and the C-N bond connecting the ethyl group to the naphthyl ring. The presence of the bulky naphthyl group and the chiral center introduces significant steric hindrance, which influences the preferred conformations of the molecule. DFT studies on similar N-aryl amides and chiral amides have shown that the interplay of steric and electronic effects dictates the relative energies of different rotamers. researchgate.netmdpi.comresearchgate.net

DFT calculations can also be used to determine various reactivity descriptors, which can predict the sites of electrophilic and nucleophilic attack. This information is crucial for understanding the molecule's behavior in chemical reactions.

A summary of typical properties investigated using DFT for amides is provided below.

PropertyDescriptionRelevance to this compound
Rotational Energy Barriers The energy required to rotate around a specific bond.Determines the conformational flexibility around the amide and chiral center bonds. mdpi.comresearchgate.net
Dihedral Angles The angle between planes through two sets of three atoms.Defines the 3D structure and the relative orientation of the naphthyl and benzoyl groups.
Frontier Molecular Orbitals (HOMO/LUMO) The highest occupied and lowest unoccupied molecular orbitals.Indicates the molecule's ability to donate or accept electrons, predicting reactivity.
Electrostatic Potential Maps Visual representation of the charge distribution in a molecule.Identifies electron-rich and electron-poor regions, guiding the understanding of intermolecular interactions.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govfau.deresearchgate.netyoutube.com In the context of medicinal chemistry, MD simulations are a powerful tool for investigating how a ligand, such as this compound, interacts with a protein target. lookchem.comibs.re.krnih.govresearchgate.net

MD simulations can provide a detailed, atomistic view of the binding process, revealing the key amino acid residues involved in the interaction and the nature of the forces at play (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces). nih.govfau.de For a chiral ligand like this compound, MD simulations can be particularly insightful for understanding the basis of enantioselective recognition by a chiral environment, such as a protein binding site or a chiral stationary phase in chromatography. mdpi.comnih.govnih.gov

By simulating the dynamic behavior of the ligand-protein complex, researchers can assess the stability of the binding pose predicted by molecular docking and calculate the binding free energy, which is a measure of the affinity of the ligand for the protein. ibs.re.krresearchgate.net

The table below summarizes key parameters often analyzed in MD simulations of ligand-protein complexes.

ParameterDescriptionSignificance for Ligand-Protein Interactions
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed structures.Assesses the stability of the protein and the ligand's binding pose over time.
Root Mean Square Fluctuation (RMSF) Measures the deviation of each residue from its average position.Identifies flexible and rigid regions of the protein upon ligand binding.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and protein.Quantifies a critical component of the binding interaction.
Binding Free Energy (e.g., MM/PBSA) An estimation of the free energy change upon ligand binding.Predicts the binding affinity of the ligand for the protein. ibs.re.kr

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are built by correlating variations in molecular descriptors (e.g., physicochemical properties like hydrophobicity, electronic properties, and steric effects) with observed changes in the activity of the compounds. researchgate.net

For a QSAR model to be developed, a dataset of structurally related compounds with experimentally determined biological activities is required. nih.gov The goal is to create a statistically significant model that can predict the activity of new, untested compounds based solely on their chemical structure. nih.gov A robust QSAR model is characterized by high correlation coefficients (r²) and predictive ability (q²), often validated through internal (cross-validation) and external testing. nih.gov

Research Findings: Despite the established utility of QSAR in drug discovery, a search of scientific literature did not yield any specific QSAR models or studies focused on a series of compounds directly including or based on the this compound scaffold. Therefore, no specific descriptors or predictive equations for the biological activity of this particular compound are available at this time.

Molecular Docking Studies for Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govphyschemres.org This method is crucial for understanding the binding mode of a potential drug molecule within the active site of its biological target. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding pocket and scoring them based on their binding affinity, often calculated as binding energy (e.g., in kcal/mol). physchemres.org

Successful docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov This information is invaluable for rational drug design and for explaining the structure-activity relationships observed experimentally. nih.gov

Research Findings: A review of published research indicates that no specific molecular docking studies for this compound against a particular biological target (e.g., an enzyme or receptor) have been reported. Consequently, there is no available data on its binding energy, preferred binding pose, or specific amino acid interactions within a protein active site.

Theoretical Studies on Molecular Orbitals and Global Reactivity Descriptors

Theoretical studies using methods like Density Functional Theory (DFT) are employed to investigate the electronic structure and reactivity of molecules. nih.gov Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

From these orbital energies, several global reactivity descriptors can be calculated to quantify and predict a molecule's chemical behavior. These descriptors provide a theoretical basis for understanding the relationship between molecular structure, stability, and reactivity. nih.gov

Table 1: Key Global Reactivity Descriptors

Descriptor Symbol Formula Description
Ionization Potential I -EHOMO The minimum energy required to remove an electron from a molecule.
Electron Affinity A -ELUMO The energy released when an electron is added to a molecule.
Electronegativity χ (I + A) / 2 Measures the ability of a molecule to attract electrons.
Chemical Hardness η (I - A) / 2 Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness S 1 / (2η) The reciprocal of hardness; soft molecules are more reactive.

Research Findings: While the theoretical framework for calculating molecular orbitals and global reactivity descriptors is well-established, specific DFT calculations for this compound are not found in the surveyed scientific literature. Therefore, no computed values for its HOMO-LUMO gap or other global reactivity descriptors are currently available.

Biological and Biomedical Research Applications Mechanism Oriented

Inhibition of Papain-like Proteases (PLpro) from Coronaviruses

The papain-like protease (PLpro) of coronaviruses is a crucial enzyme for viral replication and for evading the host's innate immune response, making it a prime target for antiviral drug development. nih.govnih.gov PLpro is responsible for cleaving the viral polyprotein to release functional non-structural proteins and also removes ubiquitin and Interferon-stimulated gene 15 (ISG15) from host cell proteins. nih.govembopress.orgnih.gov N-[(R)-1-(1-Naphthyl)ethyl]benzamide belongs to a class of non-covalent, naphthalene-based inhibitors that have shown efficacy against PLpro from multiple coronaviruses, including SARS-CoV and SARS-CoV-2. nih.govembopress.org

This compound and its analogs function as competitive inhibitors that target the active site of PLpro. nih.govresearchgate.net While they bind at the entrance to the catalytic site, their mechanism involves blocking substrate access. researchgate.net Kinetic studies have confirmed a competitive inhibition pattern. researchgate.net These non-covalent inhibitors bind to a pocket adjacent to the active site, effectively hindering the enzyme's ability to process its natural substrates. nih.gov The dual functions of PLpro in viral replication and suppression of the host immune system make it a highly attractive target for such directed inhibitors. nih.gov

X-ray crystallography studies have elucidated the specific interactions between this compound derivatives and the PLpro enzyme. The binding is primarily characterized by hydrophobic interactions. nih.govpnas.org

Key interactions include:

Naphthyl Group: The 1-naphthyl group of the inhibitor is partially exposed to the solvent but forms significant hydrophobic interactions with the aromatic rings of tyrosine-265 (Tyr265) and tyrosine-269 (Tyr269), as well as with the side chains of proline-248 (Pro248) and proline-249 (Pro249). pnas.orgnih.gov These residues line a pocket that typically accommodates the P4 leucine (B10760876) of the enzyme's substrate. pnas.org

Benzamide (B126) Moiety: The amide group is capable of forming hydrogen bonds with the residues Asp165 and Gln270 of SARS-CoV PLpro. nih.gov The benzene (B151609) ring portion of the inhibitor occupies the putative P3 position of a bound substrate. pnas.org

Stereocenter: The (R)-methyl group at the chiral center is crucial for potent inhibition. It points directly into a mostly polar cavity within the enzyme, situated between Tyr265 and threonine-302 (Thr302). pnas.orgnih.gov

These interactions anchor the inhibitor in the active site region, preventing the binding and cleavage of viral polyproteins and host factors like ubiquitin.

Structure-activity relationship (SAR) studies have been instrumental in optimizing the inhibitory potency of the this compound scaffold. Initial high-throughput screening identified a racemic mixture of 2-methyl-N-[1-(2-naphthyl)ethyl]benzamide as an inhibitor with an IC₅₀ value of 20.1 µM. pnas.orgresearchgate.net Subsequent research delineated key structural features necessary for enhanced activity.

Stereochemistry: A strong stereochemical preference was observed. The (R)-enantiomer of 2-methyl-N-[1-(2-naphthyl)ethyl]benzamide was found to be significantly more active (IC₅₀ = 8.7 µM) than the (S)-enantiomer, which showed only slight inhibition. researchgate.net This established the importance of the (R)-configuration for effective binding. researchgate.net

Naphthyl Group Orientation: The position of the naphthyl group is critical. Replacing the 2-naphthyl group with a 1-naphthyl group led to a four-fold increase in inhibitory potency (IC₅₀ = 2.3 µM). nih.govpnas.orgresearchgate.net

Benzene Ring Substitution: Modifications to the benzene ring have shown that a methyl group at the ortho-position is optimal. nih.govpnas.org Substituting this methyl group with a larger ethyl group nearly abolished the compound's activity. pnas.orgresearchgate.net

The following table summarizes the SAR findings for key analogs:

CompoundR1 (Benzene Ring)R2 (Naphthyl Group)EnantiomerIC₅₀ (µM) for SARS-CoV PLpro
1 2-CH₃2-NaphthylS> 100 researchgate.net
2 2-CH₃2-NaphthylR8.7 researchgate.net
3 2-Cl2-NaphthylR14.5 pnas.orgresearchgate.net
4 2-C₂H₅2-NaphthylR> 100 pnas.orgresearchgate.net
5 2-CH₃1-NaphthylR2.3 pnas.orgresearchgate.net

Data sourced from PNAS (2008) and related studies.

Current research indicates that this compound and its direct derivatives act as competitive, active-site-directed inhibitors rather than allosteric inhibitors. nih.govresearchgate.net While allosteric inhibition is a known mechanism for regulating PLpro activity, and other compounds have been identified that bind to allosteric sites such as the ISG15/Ub-S2 binding site, this specific naphthalene-based scaffold exerts its effect by directly blocking the enzyme's active site. biorxiv.org

The specificity and characterized mechanism of action of this compound derivatives, such as the well-studied compound GRL0617 (5-amino-2-methyl-N-[(R)-1-(1-naphthyl)ethyl]benzamide), make them valuable tools for probing the multifaceted functions of PLpro. nih.govnih.govnih.gov These inhibitors are used to study not only the enzyme's role in viral polyprotein processing but also its deubiquitinase (DUB) and deISGylating activities, which are crucial for host immune evasion. nih.govembopress.org By selectively inhibiting PLpro, researchers can investigate the downstream consequences on the viral life cycle and the host's antiviral response, helping to dissect the complex interplay between the coronavirus and the infected cell. nih.govembopress.org

Advanced Spectroscopic and Structural Elucidation Techniques

X-ray Crystallography for Absolute Configuration and Molecular Architecture

Single-crystal X-ray diffraction is the definitive analytical method for the unambiguous determination of the three-dimensional structure and absolute configuration of chiral molecules. For N-[(R)-1-(1-Naphthyl)ethyl]benzamide, this technique would provide precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.

Table 1: Representative Crystallographic Data Parameters (Note: This is a representative table illustrating typical parameters obtained from an X-ray diffraction study.)

ParameterDescriptionTypical Information Yielded
Chemical FormulaC19H17NOElemental composition of the molecule.
Formula Weight275.34 g/molMolecular mass of the compound.
Crystal Systeme.g., MonoclinicThe basic geometric shape of the unit cell.
Space Groupe.g., P21Symmetry elements within the unit cell.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)The size and angles of the repeating unit of the crystal.
Volume (V)Å3The volume of the unit cell.
Ze.g., 4Number of molecules in the unit cell.
Flack Parametere.g., ~0Confirms the absolute configuration of the chiral center. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is an essential tool for confirming the covalent structure of this compound in solution. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the naphthyl, benzoyl, and ethyl groups. The amide proton (N-H) typically appears as a broad singlet, while the methine proton (-CH-) of the ethyl group would be a multiplet due to coupling with the adjacent methyl protons and the amide proton. The aromatic region would show a complex series of multiplets corresponding to the non-equivalent protons on the naphthyl and benzamide (B126) rings. tjnpr.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom, including the carbonyl carbon of the amide group at a characteristic downfield shift. unipd.itchemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃ (Note: These are predicted values based on typical shifts for similar structural motifs.)

¹H NMR¹³C NMR
AssignmentPredicted Shift (ppm)AssignmentPredicted Shift (ppm)
-CH3 (doublet)~1.7-CH3~22
-CH- (multiplet)~5.9-CH-~49
N-H (broad singlet)~6.5 - 7.0Aromatic C-H~122 - 134
Aromatic H's (multiplet)~7.4 - 8.2Aromatic Quaternary C~130 - 140
C=O (Amide)~167

Mass Spectrometry (MS) for Compound Characterization

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would predominantly show the protonated molecular ion [M+H]⁺ and potentially other adducts like the sodium adduct [M+Na]⁺. unipd.itrsc.org

Electron Impact (EI) ionization would lead to characteristic fragmentation of the molecule. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond between the chiral carbon and the naphthyl ring, resulting in a stable naphthyl-containing cation.

Amide Bond Cleavage: Fragmentation at the amide C-N bond.

Table 3: Expected Mass Spectrometry Fragments

m/z (Mass-to-Charge Ratio)IonDescription
276[M+H]+Protonated molecular ion (ESI).
275[M]+•Molecular ion (EI).
155[C12H11]+Fragment from cleavage of the C-N bond adjacent to the naphthyl group.
127[C10H7]+Naphthyl cation.
105[C7H5O]+Benzoyl cation from amide bond cleavage.

Chiroptical Sensing and Circular Dichroism (CD) Spectroscopy for Chirality Assessment

As a chiral molecule, this compound interacts differently with left- and right-circularly polarized light. This property is measured using Circular Dichroism (CD) spectroscopy. The CD spectrum provides a unique fingerprint based on the molecule's absolute configuration. The naphthyl and benzoyl groups act as chromophores, and their spatial arrangement around the chiral center dictates the sign (positive or negative) and intensity of the observed Cotton effects. unipd.it This technique is highly sensitive to the stereochemistry and conformation of the molecule, making it a powerful tool for assessing the enantiomeric purity and confirming the absolute configuration in solution, complementing the data from X-ray crystallography. unipd.it

Scanning Tunneling Microscopy (STM) in Surface-Adsorption Studies

Scanning Tunneling Microscopy (STM) is a surface-sensitive technique used to visualize and manipulate molecules adsorbed on conductive substrates at the atomic scale. mdpi.com Studies on similar aromatic molecules, including the precursor 1-(1-naphthyl)ethylamine (B3023371), show that they can form highly ordered, two-dimensional self-assembled monolayers on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG) or metal surfaces. rsc.orgnsf.gov

For this compound, STM would be employed to study its self-assembly behavior. It is anticipated that the molecules would arrange in a way that maximizes van der Waals forces and π-π interactions with the substrate. researchgate.net This would likely involve the planar naphthyl and benzoyl rings lying flat on the surface, forming well-defined lamellar or herringbone patterns. STM can provide unprecedented detail on the packing arrangement, domain formation, and the influence of chirality on the supramolecular assembly at the solid-liquid or solid-vacuum interface. mpg.de

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights intermolecular contacts shorter than the sum of van der Waals radii in red, indicating key interactions like hydrogen bonds. mdpi.com

For this compound, this analysis would reveal the nature and extent of different interactions:

N-H···O Hydrogen Bonds: These would appear as distinct red regions on the dnorm surface.

π-π Stacking: Interactions between the aromatic rings would be visible on the surface.

C-H···π Interactions: Contacts between C-H bonds and the aromatic rings would be identified.

A 2D fingerprint plot is generated from the Hirshfeld surface, which decomposes the interactions into percentage contributions. For a molecule like this, H···H contacts are expected to dominate, followed by C···H/H···C and O···H/H···O contacts, providing a quantitative summary of the crystal packing forces. researchgate.netresearchgate.net

Energy Framework Analysis for Crystal Packing

Energy framework analysis is a computational method that complements Hirshfeld surface analysis by calculating the interaction energies between molecules in the crystal. This technique provides a visual and quantitative understanding of the energetic landscape of the crystal packing.

The method calculates the electrostatic, dispersion, polarization, and repulsion energies between a central molecule and its neighbors. The results are displayed as a framework where cylinders connect the centroids of interacting molecules. The radius of the cylinders is proportional to the magnitude of the interaction energy. This visualization allows for the rapid identification of the strongest interactions, such as hydrogen-bonding networks or π-stacking columns, that form the structural backbone of the crystal. It provides critical insight into the stability and topology of the molecular arrangement in the solid state.

Supramolecular Chemistry and Intermolecular Interactions

Investigation of Hydrogen Bonding Networks

The primary and most directional intermolecular force in the assembly of N-[(R)-1-(1-Naphthyl)ethyl]benzamide is hydrogen bonding. The benzamide (B126) moiety contains a classic hydrogen bond donor, the amide N-H group, and a hydrogen bond acceptor, the carbonyl oxygen (C=O). This arrangement facilitates the formation of robust intermolecular connections.

In a closely related analogue, N-(naphthalen-1-yl)benzamide, which lacks the chiral ethyl substituent, crystallographic studies reveal that molecules are linked by intermolecular N—H···O hydrogen bonds. nih.govresearchgate.net These interactions connect the molecules into one-dimensional chains that propagate along the sigmaaldrich.com crystal axis. nih.gov The geometry of this fundamental interaction has been precisely determined, as detailed in Table 1. nih.gov

The introduction of the chiral center in this compound is expected to introduce more complex hydrogen-bonding patterns. For instance, in a similar compound containing the same chiral naphthylethylamine moiety, (–)-(S)-N,N′-Bis[1-(1-naphthyl)ethyl]oxalamide, the N—H···O hydrogen bonds lead to the formation of noncentrosymmetric dimers. nih.gov These dimers feature a distinct R₂²(10) ring motif, a common pattern in dicarboxamides. nih.govmdpi.com This initial dimeric assembly then propagates via a screw axis to form a single-stranded helix, demonstrating how chirality can direct a hierarchical supramolecular assembly. nih.gov It is therefore plausible that this compound forms similar chain or ring motifs driven by its N—H···O hydrogen bonds.

Table 1: Hydrogen-Bond Geometry in N-(naphthalen-1-yl)benzamide Analogue (Å, °)

D—H···AD—HH···AD···AD—H···A
N1—H1···O10.862.212.892 (3)136
Data sourced from the crystal structure of N-(naphthalen-1-yl)benzamide. nih.gov

Analysis of π-π Stacking Interactions

In the analogue N-(naphthalen-1-yl)benzamide, the dihedral angle between the naphthalene (B1677914) and phenyl ring systems is 86.63 (5)°, indicating a nearly perpendicular arrangement. nih.gov This conformation precludes significant intramolecular π-π stacking. Consequently, intermolecular interactions become the dominant mode of aromatic association.

Intermolecular π-π stacking is clearly observed in the crystal structure of (–)-(S)-N,N′-Bis[1-(1-naphthyl)ethyl]oxalamide. nih.gov In this system, after the formation of helical structures driven by hydrogen bonds, the parallel helices are arranged side-by-side, allowing for interactions between the naphthyl groups of neighboring molecules. nih.gov These contacts are characterized by a shortest centroid-centroid distance of 3.623 (4) Å between the aromatic rings. nih.gov However, these π-π interactions are considered secondary to the stronger hydrogen bonds that define the primary one-dimensional assembly. nih.gov The interacting π systems are not perfectly parallel, exhibiting a dihedral angle of 11.7 (2)°, which is characteristic of a stabilizing, offset or parallel-displaced stacking arrangement. nih.govresearchgate.net

Table 2: π-π Stacking Interaction Details in a Naphthylethyl Analogue

Interaction TypeParameterValue
Intermolecular Naphthyl-NaphthylShortest Centroid-Centroid Distance3.623 (4) Å
Interacting Ring OrientationDihedral Angle11.7 (2)°
Data sourced from the crystal structure of (–)-(S)-N,N′-Bis[1-(1-naphthyl)ethyl]oxalamide. nih.gov

Self-Assembly Principles and Controlled Aggregation

The self-assembly of this compound follows a hierarchical principle where strong, directional interactions create primary structures that are subsequently organized by weaker, less directional forces.

Primary Assembly via Hydrogen Bonding: The initial and most critical step in the self-assembly process is the formation of robust N—H···O hydrogen bonds. Based on analogous structures, these interactions are expected to link molecules into well-defined one-dimensional chains or dimeric rings. nih.govnih.gov The directionality of these bonds establishes a foundational order in the supramolecular structure.

Secondary Aggregation via π-π Stacking: Once the primary hydrogen-bonded chains or motifs are formed, they aggregate into higher-order structures. This secondary aggregation is driven by weaker forces, primarily π-π stacking between the bulky naphthalene rings of adjacent chains. nih.gov These interactions, though less energetic than hydrogen bonds, are crucial for achieving dense and stable crystal packing.

This two-step process, where hydrogen bonding provides the "scaffold" and π-π interactions facilitate the "packing," is a common and effective strategy in crystal engineering and the self-organization of organic molecules containing both hydrogen-bonding moieties and aromatic rings. mdpi.com The controlled aggregation can also be influenced by external factors such as solvent and surface interactions. nih.gov

Diastereomeric Complex Formation in Solution and on Surfaces

The inherent chirality of this compound enables it to engage in stereospecific interactions, forming diastereomeric complexes with other chiral or prochiral molecules. This property is fundamental to its application in chiral recognition and asymmetric catalysis.

While direct studies on the solution-phase diastereomeric complexes of the title compound are limited, extensive research on its precursors and related systems on surfaces provides significant insight. The enantiomerically pure amine, (R)-1-(1-naphthyl)ethylamine, is widely used as a chiral modifier in heterogeneous catalysis. acs.org When co-adsorbed onto a metal surface with a prochiral reactant, it forms diastereomeric complexes that guide the stereochemical outcome of the reaction. acs.org

Scanning Tunneling Microscopy (STM) has been used to visualize these diastereomeric complexes at the molecular level. acs.org Studies show that the interaction between the chiral modifier and the substrate can result in several different, stable binding configurations on the surface. The relative abundance of these surface complexes, which ultimately determines the enantioselectivity of the catalytic process, is governed by subtle differences in complexation energies that can be modeled using Density Functional Theory (DFT). acs.org These findings on surfaces highlight the molecule's capacity to form distinct diastereomeric assemblies, a principle that also applies to its interactions in solution, forming the basis for chiral separation and recognition phenomena.

Q & A

Basic Question: What synthetic methodologies are commonly employed for preparing N-[(R)-1-(1-Naphthyl)ethyl]benzamide?

Answer:
The synthesis typically involves the condensation of (R)-1-(1-naphthyl)ethylamine with benzoyl chloride or activated benzamide derivatives under basic conditions. Key steps include:

  • Amide Bond Formation : Use pyridine or triethylamine as a base to neutralize HCl byproducts during benzoylation .
  • Solvent Systems : Acetonitrile:water (3:1) mixtures are effective for achieving homogeneous reaction conditions, as demonstrated in analogous benzamide syntheses .
  • Purification : Crystallization from methanol:water (4:1) yields pure product (75% yield reported for similar compounds) .

Advanced Question: How can enantiomeric purity be optimized during synthesis?

Answer:
Enantiomeric excess (ee) is critical for chiral benzamides. Strategies include:

  • Chiral Starting Materials : Use enantiomerically pure (R)-1-(1-naphthyl)ethylamine, as seen in the synthesis of (R)-N-benzyl-1-phenylethylamine .
  • Chiral Catalysts : Palladium or enzymatic catalysts can enhance stereoselectivity during amide formation.
  • Analytical Validation : Monitor ee via chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) .

Basic Question: What spectroscopic techniques are used to characterize this compound?

Answer:

  • 1H/13C NMR : Confirm substituent positions and stereochemistry. For example, the naphthyl group’s aromatic protons appear at δ 7.2–8.2 ppm, while the benzamide carbonyl resonates near δ 167 ppm .
  • IR Spectroscopy : Detect amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) .

Advanced Question: How can researchers resolve contradictions between spectroscopic data and computational modeling?

Answer:

  • Sample Purity : Re-crystallize or chromatograph to eliminate impurities affecting spectral clarity .
  • DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate structural assignments.
  • 2D NMR : Use COSY, NOESY, or HSQC to resolve overlapping signals, especially in aromatic regions .

Basic Question: What are the recommended storage conditions for this compound?

Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis .
  • Light Sensitivity : Protect from UV exposure using amber glass vials.
  • Moisture Control : Include desiccants (e.g., silica gel) to avoid deliquescence .

Advanced Question: What strategies improve reaction yields in scaled-up syntheses?

Answer:

  • Solvent Optimization : Replace volatile solvents (e.g., CH₂Cl₂) with greener alternatives like ethyl acetate while maintaining polarity .
  • Catalyst Loading : Adjust Pd/C or carbodiimide catalyst concentrations to balance cost and efficiency.
  • Continuous Flow Systems : Enhance mixing and heat transfer for high-throughput production .

Basic Question: How is the compound’s stability assessed under varying pH conditions?

Answer:

  • Accelerated Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours. Monitor degradation via HPLC .
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics to predict shelf-life .

Advanced Question: What computational tools aid in predicting the compound’s biological activity?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors).
  • QSAR Models : Train quantitative structure-activity relationship (QSAR) models using datasets of related benzamides to predict bioactivity .

Basic Question: What safety precautions are necessary when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to minimize inhalation risks.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How can researchers address low solubility in aqueous media?

Answer:

  • Co-Solvents : Use DMSO or PEG-400 to enhance solubility without compromising stability .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) for transient solubility during biological assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(R)-1-(1-Naphthyl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[(R)-1-(1-Naphthyl)ethyl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.